molecular formula C34H66O7 B015006 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene CAS No. 887406-37-3

12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene

Cat. No.: B015006
CAS No.: 887406-37-3
M. Wt: 586.9 g/mol
InChI Key: LDPXXIGSLJSCNY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently linked through ether bonds. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions.

Mechanism of Action

The mechanism of action of 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene involves its interaction with specific molecular targets, such as proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene can be compared to other polyether compounds, such as:

    Crown ethers: Known for their ability to form complexes with metal ions.

    Polyethylene glycol (PEG): Widely used in biochemistry and pharmaceuticals for its solubility and biocompatibility.

What sets this compound apart is its specific structure and the unique properties it imparts in proteomics research .

Properties

IUPAC Name

11-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O7/c1-3-5-7-9-11-13-15-17-19-21-35-23-25-37-27-29-39-31-33-41-34-32-40-30-28-38-26-24-36-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-34H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPXXIGSLJSCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403580
Record name 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-37-3
Record name 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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